A Technical Guide to the Physicochemical Properties of 3,4-Difluoro-5-methoxyphenylboronic acid
A Technical Guide to the Physicochemical Properties of 3,4-Difluoro-5-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical document provides a comprehensive overview of the known physical and chemical properties of 3,4-Difluoro-5-methoxyphenylboronic acid. While experimental data for this specific isomer is limited in publicly accessible databases, this guide consolidates available information and presents data for structurally similar compounds to offer valuable comparative insights. Furthermore, it details standardized experimental protocols for determining key physical properties and illustrates the primary application of this class of compounds in organic synthesis through a detailed workflow diagram. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Core Compound Specifications
3,4-Difluoro-5-methoxyphenylboronic acid is a fluorinated arylboronic acid, a class of compounds that serves as a critical building block in modern organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
| Property | Value/Information | Source |
| CAS Number | 925910-42-5 | |
| Molecular Formula | C₇H₇BF₂O₃ | |
| Molecular Weight | 187.94 g/mol | [1] |
| Appearance | White to off-white crystalline powder (typical for phenylboronic acids) | [2] |
| Melting Point | Data not available for this specific isomer. For comparison, the melting point of the related compound 3-Fluoro-5-methoxyphenylboronic acid is 172 °C.[2] | |
| Boiling Point | Data not available. Boronic acids often decompose at high temperatures. | |
| Density | Data not available. | |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and alcohols, and poorly soluble in nonpolar solvents like hexanes.[3] Phenylboronic acids generally have low solubility in water.[4] | |
| pKa | Data not available. The pKa of phenylboronic acid is approximately 8.83.[3] |
Experimental Protocols
The following sections detail standardized laboratory procedures for the determination of key physical properties of 3,4-Difluoro-5-methoxyphenylboronic acid.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.
Principle: A small, finely powdered sample of the compound is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed and recorded.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Ensure the melting point apparatus is clean and calibrated.
-
If the sample is not already a fine powder, gently grind a small amount using a mortar and pestle.
-
Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube, to a height of 2-3 mm.
-
Tap the sealed end of the capillary tube on a hard surface to ensure the sample is tightly packed at the bottom.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample has completely melted (T2).
-
The melting point is reported as the range T1-T2.[5][6][7][8]
Solubility Assessment
Determining the solubility of a compound in various solvents is crucial for its application in synthesis, formulation, and biological assays.
Principle: A known amount of the solute is added to a known volume of a solvent and agitated at a constant temperature. The concentration of the dissolved solute is then determined. A qualitative assessment can also be performed by observing the dissolution of the solid.
Apparatus:
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled water bath or incubator
-
Centrifuge (optional)
-
HPLC or UV-Vis spectrophotometer (for quantitative analysis)
Procedure (Qualitative):
-
Add approximately 1-2 mg of 3,4-Difluoro-5-methoxyphenylboronic acid to a vial.
-
Add 1 mL of the desired solvent (e.g., water, ethanol, DMSO, acetone, toluene).
-
Cap the vial and vortex or stir the mixture vigorously for 1-2 minutes at a controlled temperature.
-
Visually inspect the solution for any undissolved solid.
-
If the solid dissolves completely, the compound is considered soluble under these conditions. If solid remains, it is sparingly soluble or insoluble.
Procedure (Quantitative - Shake-Flask Method):
-
Add an excess amount of the solid compound to a known volume of the solvent in a vial.
-
Seal the vial and place it in a temperature-controlled shaker or stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle, or centrifuge the sample to separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.[4][9][10][11][12]
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
Fluorinated phenylboronic acids are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful and versatile method for the formation of C-C bonds, enabling the synthesis of complex biaryl structures that are prevalent in pharmaceuticals and advanced materials.[13][14] The fluorine atoms on the phenyl ring can significantly influence the electronic properties, metabolic stability, and binding affinity of the resulting molecules.[13]
Generalized Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction involving an arylboronic acid like 3,4-Difluoro-5-methoxyphenylboronic acid.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura reaction involves a series of steps that are orchestrated by a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety Information
-
General Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.
-
Precautionary Measures: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere to prevent degradation.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS for the most current and detailed safety information before handling any chemical.
References
- 1. (3,4-Difluoro-2-methoxyphenyl)boronic acid | C7H7BF2O3 | CID 53216751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. DSpace [kuscholarworks.ku.edu]
- 5. byjus.com [byjus.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. pennwest.edu [pennwest.edu]
- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. digital.library.unt.edu [digital.library.unt.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
